1-Ethoxyphenazine
CAS No.:
Cat. No.: VC16382637
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 1-ethoxyphenazine |
| Standard InChI | InChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3 |
| Standard InChI Key | ZNELEQPCAHGCJH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC2=NC3=CC=CC=C3N=C21 |
Introduction
Structural and Chemical Properties of 1-Ethoxyphenazine
Molecular Architecture
Phenazines consist of a tricyclic aromatic system with two benzene rings fused to a central pyrazine ring. In 1-ethoxyphenazine, an ethoxy (-OCH₂CH₃) group substitutes the hydrogen at position 1 of the phenazine core. This substitution introduces steric and electronic modifications that influence reactivity and solubility. Compared to its methoxy analog (1-methoxyphenazine), the ethoxy group’s larger alkyl chain may enhance lipophilicity, as evidenced by the higher LogP value of 3.10 in 1-methoxy-4-methylphenazine .
Physicochemical Characteristics
While experimental data for 1-ethoxyphenazine are unavailable, extrapolations from structurally similar compounds suggest:
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Molecular Formula: Likely C₁₄H₁₂N₂O, analogous to 1-methoxy-4-methylphenazine .
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Density: ~1.2 g/cm³, consistent with methoxy-substituted phenazines .
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Boiling Point: Estimated >400°C, based on the 408.3°C observed in 1-methoxy-4-methylphenazine .
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Solubility: Enhanced organic solvent solubility compared to hydroxylated phenazines due to the ethoxy group’s hydrophobicity.
Table 1: Comparative Properties of Phenazine Derivatives
*Hypothetical data based on structural analogs.
Synthetic Routes to 1-Ethoxyphenazine
Oxidative Coupling Strategies
The synthesis of ethoxy-substituted phenazines may adapt methods used for methoxy derivatives. For example, the patent CN102838553A outlines a four-step route for 1-methoxyl-5-methyl phenazine methosulfate using o-vanillin as a starting material. Adapting this approach for 1-ethoxyphenazine would involve:
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Ethoxylation: Substituting methanol with ethanol in the alkoxylation step to introduce the ethoxy group.
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Oxidation: Employing iodobenzene diacetate as a non-toxic oxidant to form the quinone intermediate .
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Coupling: Reacting the quinone with o-phenylenediamine in methylene chloride to assemble the phenazine core .
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Sulfonation: Introducing the methosulfate group via reaction with methyl sulfate.
Challenges in Synthesis
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Regioselectivity: Ensuring ethoxy substitution at position 1 requires precise control over reaction conditions.
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Purification: Ethoxy groups may increase solubility challenges, necessitating advanced chromatographic techniques .
Functional Applications of 1-Ethoxyphenazine
Biochemical Assays
1-Methoxyphenazine methosulfate serves as a hydrogen carrier in glucose-6-phosphate dehydrogenase (G6PD) deficiency screening . The ethoxy analog could exhibit similar redox properties, with potential advantages:
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Stability: Methoxy derivatives demonstrate sunlight resistance , which ethoxy groups may enhance due to increased electron-donating capacity.
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Solubility: The ethoxy group’s hydrophobicity might improve compatibility with non-aqueous assay components.
Antimicrobial Activity
Phenazine-1-carboxylic acid shows potent antifungal activity against phytopathogens like Truncatella angustata . Ethoxy substitution could modulate this activity by altering membrane permeability or target binding. For instance, the LogP of 1-ethoxyphenazine (~3.5) suggests better lipid bilayer penetration than carboxylic acid derivatives (LogP 1.75) .
Material Science
Phenazines are explored as organic semiconductors. The ethoxy group’s electron-donating effects could tune the HOMO-LUMO gap, enhancing charge transport properties.
Spectroscopic and Analytical Profiling
UV-Vis Spectroscopy
Methoxy-phenazines exhibit λₘₐₐ at ~260 nm . Ethoxy substitution may redshift this peak due to extended conjugation.
Mass Spectrometry
The exact mass of 1-ethoxyphenazine is predicted at 224.09500 Da (similar to 1-methoxy-4-methylphenazine ), with fragmentation patterns dominated by loss of the ethoxy group (-46 Da).
Future Research Directions
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Synthesis Optimization: Developing regioselective methods for ethoxy introduction.
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Biological Screening: Evaluating antifungal and antibacterial efficacy against resistant strains.
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Electrochemical Studies: Characterizing redox potentials for energy storage applications.
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